9-methyl-6-methylsulfanylpurine
Description
9-Methyl-6-methylsulfanylpurine is a purine derivative with a methyl group at the N9 position and a methylsulfanyl (SCH₃) group at the C6 position.
Key Properties of 6-MMP (Closest Analog):
Properties
CAS No. |
1127-75-9 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
9-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-5-6(11)8-3-9-7(5)12-2/h3-4H,1-2H3 |
InChI Key |
WSHSHJGZEQTGJO-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SC |
Other CAS No. |
1127-75-9 |
Synonyms |
9-Methyl-6-(methylthio)-9H-purine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-methylsulfanylpurine typically involves the alkylation of 6-methylthiopurine. One common method includes the reaction of 6-methylthiopurine with methyl iodide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for 9-methyl-6-methylsulfanylpurine are not extensively documented in the literature. the general approach involves large-scale synthesis using similar alkylation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-methyl-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the purine ring, particularly at positions that are not sterically hindered.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Methyl iodide is a common reagent for alkylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-methyl-6-methylsulfanylpurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It can interact with purine-binding enzymes, affecting their function .
Medicine: Research has explored the potential of 9-methyl-6-methylsulfanylpurine in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of 9-methyl-6-methylsulfanylpurine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to chain termination or mutations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives vary widely in biological activity, solubility, and stability based on substituents at C6 and N9. Below is a comparative analysis of 9-methyl-6-methylsulfanylpurine and structurally related compounds:
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on 6-MMP structure with added N9-CH₃.
Key Comparisons:
Synthetic Methods :
- 9-Methyl-6-methylsulfanylpurine : Likely synthesized via alkylation of 6-mercaptopurine with methyl iodide at C6, followed by N9 methylation using methylating agents like methyl iodide or dimethyl sulfate.
- 6-Chloro-9-(2-nitrophenylsulfonyl)purine : Synthesized via sulfonylation of 6-chloropurine using 2-nitrobenzenesulfonyl chloride, requiring triethylamine as a base .
- 9-Benzyl-6-benzylsulfanylpurine : Uses cesium carbonate and benzyl bromide in DMF, demonstrating the versatility of alkylation strategies for bulky groups .
Biological Activity: 6-MMP: Exhibits antiviral properties, though less potent than its parent compound, 6-mercaptopurine . 6-Chloro-9-(2-nitrophenylsulfonyl)purine: Acts as a key intermediate in antimicrobial agent synthesis, with crystallographic data revealing intermolecular C–H⋯O/N hydrogen bonds critical for stability . 6-(4-Methylphenyl)sulfanylpurine: Potential kinase inhibitor due to aromatic sulfanyl groups enhancing target binding .
Crystallography and Stability :
- 6-Chloro-9-(2-nitrophenylsulfonyl)purine : Exhibits π-π stacking (centroid distance: 3.90 Å) and C–Cl⋯π interactions (3.25 Å), stabilizing its crystal lattice .
- 9-Methyl-6-methylsulfanylpurine : Hypothesized to form weaker van der Waals interactions compared to nitro or benzyl derivatives due to smaller substituents.
Safety and Handling :
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